1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-YL)oxy]phenyl]-1-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-YL)oxy]phenyl]-1-butanone is an organic compound characterized by its unique structure, which includes a phenyl group, a butanone backbone, and a tetrahydropyranyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-YL)oxy]phenyl]-1-butanone typically involves multiple steps:
-
Formation of the Tetrahydropyranyl Ether: : The initial step involves the protection of a phenol group using tetrahydropyranyl chloride in the presence of an acid catalyst such as p-toluenesulfonic acid. This reaction forms the tetrahydropyranyl ether.
-
Grignard Reaction: : The next step involves the formation of a Grignard reagent from bromobenzene and magnesium in dry ether. This Grignard reagent is then reacted with 4-bromo-1-butanone to form the intermediate compound.
-
Coupling Reaction: : The final step involves coupling the intermediate with the tetrahydropyranyl ether derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Grignard reaction and automated systems for the protection and coupling steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-YL)oxy]phenyl]-1-butanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-YL)oxy]phenyl]-1-butanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-YL)oxy]phenyl]-1-butanone involves its interaction with molecular targets such as enzymes or receptors. The tetrahydropyranyl ether moiety may enhance the compound’s solubility and stability, facilitating its interaction with biological molecules. The phenyl groups can participate in π-π interactions, while the butanone backbone may undergo metabolic transformations, leading to active metabolites.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-butanone: Lacks the tetrahydropyranyl ether moiety, making it less soluble and stable.
4-Phenyl-2-butanone: Similar structure but without the tetrahydropyranyl ether group, affecting its reactivity and applications.
1-Phenyl-2-[4-hydroxyphenyl]-1-butanone: Similar but with a hydroxyl group instead of the tetrahydropyranyl ether, leading to different chemical properties and reactivity.
Uniqueness
1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-YL)oxy]phenyl]-1-butanone is unique due to the presence of the tetrahydropyranyl ether group, which enhances its solubility, stability, and potential for diverse chemical reactions. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[4-(oxan-2-yloxy)phenyl]-1-phenylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O3/c1-2-19(21(22)17-8-4-3-5-9-17)16-11-13-18(14-12-16)24-20-10-6-7-15-23-20/h3-5,8-9,11-14,19-20H,2,6-7,10,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYUFBVTTBSTLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC2CCCCO2)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676111 |
Source
|
Record name | 2-{4-[(Oxan-2-yl)oxy]phenyl}-1-phenylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82413-31-8 |
Source
|
Record name | 2-{4-[(Oxan-2-yl)oxy]phenyl}-1-phenylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.